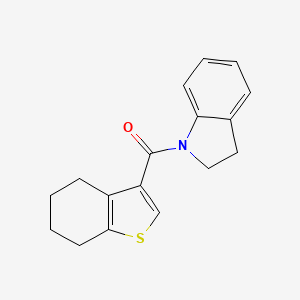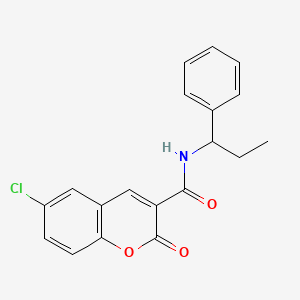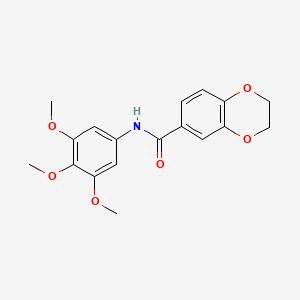
4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide
描述
4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s as a potential antipsychotic drug, but its use was later discontinued due to its limited efficacy and undesirable side effects. However, TFMPP has gained popularity in recent years as a recreational drug, and its use has been associated with a range of adverse effects, including hallucinations, anxiety, and seizures. Despite its controversial status, TFMPP remains a subject of scientific research, particularly in the areas of pharmacology and toxicology.
作用机制
The exact mechanism of action of 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of serotonin neurotransmission. 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide acts as a partial agonist at 5-HT1A and 5-HT2A receptors, which leads to the activation of downstream signaling pathways and the modulation of neuronal excitability. 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide also inhibits the reuptake of serotonin, which increases the availability of this neurotransmitter in the synaptic cleft.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide has been shown to induce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide has been shown to increase locomotor activity, induce hyperthermia, and alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide has also been shown to affect various physiological systems, such as the cardiovascular and respiratory systems, and to induce seizures and convulsions at high doses.
实验室实验的优点和局限性
4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide has several advantages as a research tool, including its relatively low cost, availability, and selectivity for serotonin receptors. 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide can also be used as a model compound to study the metabolism and toxicity of other piperazine derivatives. However, 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide has several limitations, such as its limited efficacy as an antipsychotic drug, its potential for abuse and dependence, and its adverse effects on behavior and cognition.
未来方向
There are several future directions for research on 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide and other piperazine derivatives. One area of interest is the development of more selective and potent compounds that target specific serotonin receptor subtypes, which may have therapeutic potential for various neuropsychiatric disorders. Another area of interest is the investigation of the mechanisms underlying the adverse effects of piperazine derivatives, which may lead to the development of strategies to mitigate these effects. Finally, the use of 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide as a research tool may provide insights into the neurobiology of serotonin neurotransmission and its role in various physiological and pathological processes.
科学研究应用
4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide has been used as a research tool in various studies investigating the pharmacological and toxicological properties of piperazine derivatives. For example, 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are involved in the regulation of mood, cognition, and behavior. 4-(2-chlorophenyl)-N-propyl-1-piperazinecarbothioamide has also been used as a model compound to study the metabolism and toxicity of piperazine derivatives, which are known to cause adverse effects such as hepatotoxicity and neurotoxicity.
属性
IUPAC Name |
4-(2-chlorophenyl)-N-propylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREWEHBZJIXDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)N1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2,4-dichlorophenoxy)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4183510.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4183512.png)


![N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4183544.png)

![methyl 5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183565.png)
![N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide](/img/structure/B4183581.png)

![3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid](/img/structure/B4183592.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4183597.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183599.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4183605.png)